molecular formula C12H10N2O7S2 B5042855 4-[(3-Nitrophenyl)sulfonylamino]benzenesulfonic acid

4-[(3-Nitrophenyl)sulfonylamino]benzenesulfonic acid

Cat. No.: B5042855
M. Wt: 358.4 g/mol
InChI Key: AWVJFWPLPCLFEY-UHFFFAOYSA-N
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Description

4-[(3-Nitrophenyl)sulfonylamino]benzenesulfonic acid is an aromatic sulfonic acid derivative It is characterized by the presence of both nitro and sulfonyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Nitrophenyl)sulfonylamino]benzenesulfonic acid typically involves the sulfonation of 4-aminobenzenesulfonic acid followed by nitration. The reaction conditions often require the use of concentrated sulfuric acid and fuming nitric acid to introduce the nitro group onto the aromatic ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale sulfonation and nitration processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Nitrophenyl)sulfonylamino]benzenesulfonic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The sulfonyl group can be reduced to a sulfonamide.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like sulfuric acid and nitric acid are used for sulfonation and nitration, respectively.

Major Products Formed

    Oxidation: Formation of 4-[(3-Aminophenyl)sulfonylamino]benzenesulfonic acid.

    Reduction: Formation of 4-[(3-Nitrophenyl)sulfonamide]benzenesulfonic acid.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-[(3-Nitrophenyl)sulfonylamino]benzenesulfonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(3-Nitrophenyl)sulfonylamino]benzenesulfonic acid involves its interaction with specific molecular targets. For example, as a human neutrophil elastase inhibitor, it binds to the active site of the enzyme, preventing its proteolytic activity. This interaction is mediated by the formation of a covalent acyl-enzyme complex, which is stabilized by hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3-Nitrophenyl)sulfonylamino]benzenesulfonic acid is unique due to the presence of both nitro and sulfonyl groups, which confer distinct chemical reactivity and biological activity. Its ability to act as an enzyme inhibitor sets it apart from simpler sulfonic acid derivatives.

Properties

IUPAC Name

4-[(3-nitrophenyl)sulfonylamino]benzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O7S2/c15-14(16)10-2-1-3-12(8-10)22(17,18)13-9-4-6-11(7-5-9)23(19,20)21/h1-8,13H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWVJFWPLPCLFEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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